Cas no 1554536-64-9 (3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide)

3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide structure
1554536-64-9 structure
商品名:3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide
CAS番号:1554536-64-9
MF:C10H18N4
メガワット:194.276721477509
CID:5871719
PubChem ID:112712865

3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide 化学的及び物理的性質

名前と識別子

    • 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide
    • 1554536-64-9
    • EN300-1461079
    • インチ: 1S/C10H18N4/c1-4-8(5-2)14-6-9(10(11)12)7(3)13-14/h6,8H,4-5H2,1-3H3,(H3,11,12)
    • InChIKey: VQGOYMNAGUPTDF-UHFFFAOYSA-N
    • ほほえんだ: N1(C=C(C(=N)N)C(C)=N1)C(CC)CC

計算された属性

  • せいみつぶんしりょう: 194.153146591g/mol
  • どういたいしつりょう: 194.153146591g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1461079-10000mg
3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide
1554536-64-9
10000mg
$4236.0 2023-09-29
Enamine
EN300-1461079-50mg
3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide
1554536-64-9
50mg
$827.0 2023-09-29
Enamine
EN300-1461079-0.25g
3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide
1554536-64-9
0.25g
$1117.0 2023-06-06
Enamine
EN300-1461079-5000mg
3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide
1554536-64-9
5000mg
$2858.0 2023-09-29
Enamine
EN300-1461079-100mg
3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide
1554536-64-9
100mg
$867.0 2023-09-29
Enamine
EN300-1461079-2500mg
3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide
1554536-64-9
2500mg
$1931.0 2023-09-29
Enamine
EN300-1461079-10.0g
3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide
1554536-64-9
10g
$5221.0 2023-06-06
Enamine
EN300-1461079-5.0g
3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide
1554536-64-9
5g
$3520.0 2023-06-06
Enamine
EN300-1461079-250mg
3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide
1554536-64-9
250mg
$906.0 2023-09-29
Enamine
EN300-1461079-1000mg
3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide
1554536-64-9
1000mg
$986.0 2023-09-29

3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide 関連文献

Related Articles

3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamideに関する追加情報

3-Methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide: A Comprehensive Overview

The compound 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide, identified by the CAS number 1554536-64-9, is a structurally unique organic compound with potential applications in various fields. This compound belongs to the class of pyrazole derivatives, which have gained significant attention in recent years due to their versatile chemical properties and biological activities. The molecular structure of this compound features a pyrazole ring, a methyl group, and a pentan-3-yl substituent, along with a carboximidamide functional group. These structural elements contribute to its distinctive chemical behavior and reactivity.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery and material science. The pyrazole ring is known for its aromaticity and ability to form hydrogen bonds, making it a valuable component in designing bioactive molecules. The presence of the methyl group and pentan-3-yl substituent introduces steric and electronic effects that can modulate the compound's interactions with biological targets or influence its physical properties. Additionally, the carboximidamide group adds versatility to the molecule, enabling it to participate in various chemical reactions or serve as a binding site for other molecules.

In terms of synthesis, researchers have explored several methods to efficiently construct this compound. One approach involves the condensation of an appropriate imine with a pyrazole derivative under specific reaction conditions. This method leverages the nucleophilic properties of the pyrazole ring to facilitate bond formation. Another strategy utilizes click chemistry principles, such as copper-catalyzed azide–alkyne cycloaddition (CuAAC), to assemble the molecule with high precision. These synthetic routes not only enhance the yield but also ensure the purity of the final product, which is crucial for downstream applications.

The biological activity of 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide has been a focal point of recent investigations. In vitro assays have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies suggest that this compound may modulate the activity of histone deacetylases (HDACs), which are key players in epigenetic regulation. Such findings open up possibilities for its use in developing novel therapeutic agents targeting diseases associated with dysregulated epigenetic mechanisms.

Beyond biology, this compound has shown promise in materials science applications. Its ability to form stable coordination complexes with metal ions makes it a candidate for designing metallopolymers or catalysts. Researchers have explored its use as a ligand in transition metal catalysis, where it exhibits high stability and selectivity under reaction conditions. Furthermore, its thermal stability and mechanical properties make it suitable for applications in high-performance materials.

In terms of environmental impact, studies have been conducted to assess the biodegradability and toxicity of this compound. Preliminary results indicate that it undergoes moderate biodegradation under aerobic conditions, suggesting that it may not persist excessively in natural environments. However, further research is needed to fully understand its environmental fate and potential risks.

The development of analytical methods for accurately determining the concentration of this compound has also been an area of interest. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) have been optimized for its quantification in complex matrices. These advancements are critical for ensuring quality control during synthesis and for monitoring its levels in biological systems during preclinical studies.

In conclusion, 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide represents a versatile compound with diverse potential applications across multiple disciplines. Its unique structure endows it with properties that make it valuable for both fundamental research and practical applications. As ongoing studies continue to uncover new insights into its chemistry and biology, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd